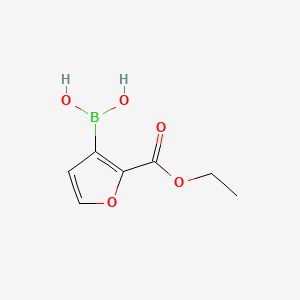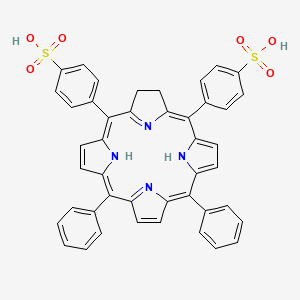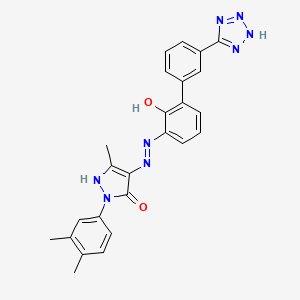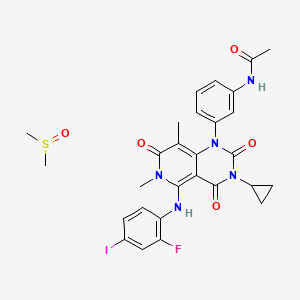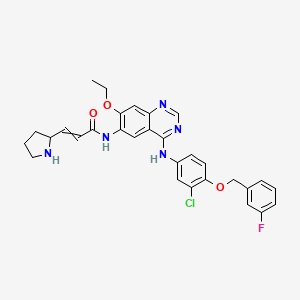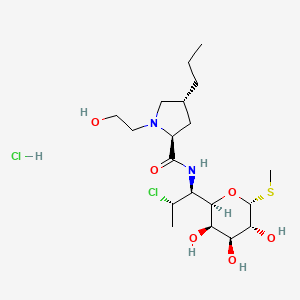
L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-(2-hydroxyethyl)-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U-34728E (HCl) is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Formation of Unsaturated Derivatives
The compound has been used as a starting material in the preparation of unsaturated derivatives in the 6-deoxyhexose series. Notable research includes the work by Baer and Chiu (1974), who explored the formation of nitroolefins through various reactions, including dehydroacetylation of diacetates and dehydrations under acetylation conditions (Baer & Chiu, 1974).
Modulation of Human 5-HT2C Receptor
This compound has been identified as a positive allosteric modulator of the human 5-HT2C receptor, which is targeted for potential anxiolytics and antiobesity drugs. The research led by Im et al. (2003) highlighted its significant role in enhancing serotonin (5-HT) binding and inducing constitutive activation of the 5-HT2C receptor (Im et al., 2003).
Antibiotic Combinations
The compound, under the name clindamycin, has been studied for its synergistic effects when combined with various antibiotics. Adam and Nawrath (1981) found that clindamycin, in combination with other antibiotics like cefoxitin and gentamicin, exhibited synergistic effects against common infectious microorganisms, indicating its potential use in clinical antibiotic therapy (Adam & Nawrath, 1981).
Oxidation by Cerium(IV) in Perchloric Acid
Badi and Tuwar (2017) conducted a study on the oxidation of clindamycin phosphate (another name for the compound) by Ceric ammonium sulfate in perchloric acid medium. This research provides insights into the reaction's kinetics and mechanism, offering valuable information for pharmaceutical applications (Badi & Tuwar, 2017).
Eigenschaften
CAS-Nummer |
58801-45-9 |
|---|---|
Molekularformel |
C19H37Cl3N2O6S |
Molekulargewicht |
527.92 |
IUPAC-Name |
(2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(2-hydroxyethyl)-4-propylpyrrolidine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C19H35ClN2O6S.2ClH/c1-4-5-11-8-12(22(9-11)6-7-23)18(27)21-13(10(2)20)17-15(25)14(24)16(26)19(28-17)29-3;;/h10-17,19,23-26H,4-9H2,1-3H3,(H,21,27);2*1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;;/m0../s1 |
InChI-Schlüssel |
KPMIWBUMRJQKIZ-GFNAYIDLSA-N |
SMILES |
CCC[C@@H]1C[C@@H](C(N[C@@H]([C@H]2O[C@@H]([C@@H]([C@H]([C@H]2O)O)O)SC)[C@@H](Cl)C)=O)N(C1)CCO.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
U-34728E (HCl); U34728E (HCl); U 34728E (HCl); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




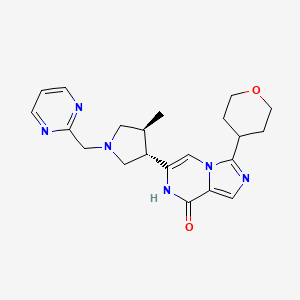
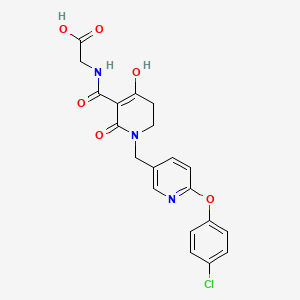
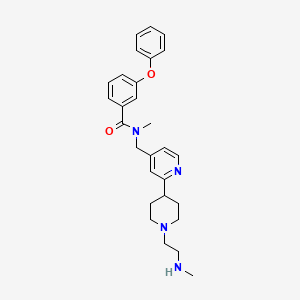
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
